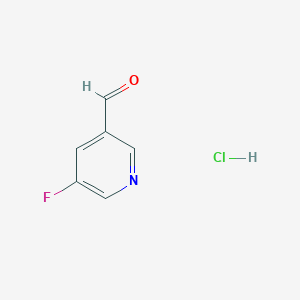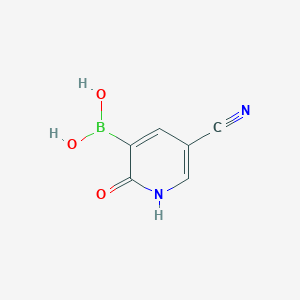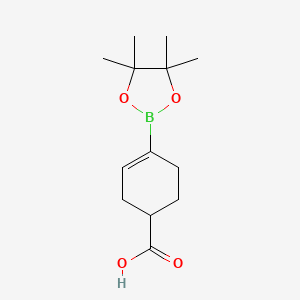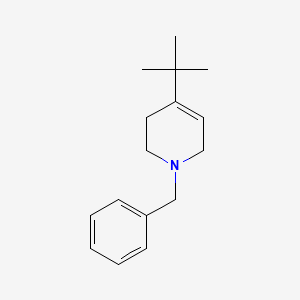
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C16H23N . It has a molecular weight of 229.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 1-position with a benzyl group and at the 4-position with a tert-butyl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 310.1±11.0 °C and a predicted density of 0.982±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 8.13±0.40 .Scientific Research Applications
Chemical Synthesis and Reactions
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is utilized in various chemical synthesis processes. For instance, it has been involved in the coupling of arylboronic acids with partially reduced pyridine derivatives to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. These compounds are significant in organic synthesis due to their structural complexity and potential biological activity (Wustrow & Wise, 1991). Additionally, studies have explored the stereochemistry of additions to tetrahydropyridine derivatives, which is crucial for understanding the mechanisms of chemical reactions and designing specific molecular structures (Gössinger, 1982).
Medicinal Chemistry and Drug Design
In medicinal chemistry, this compound derivatives have been synthesized and evaluated for various biological activities. For example, certain derivatives have shown anti-inflammatory properties, suggesting potential applications in the development of new therapeutic agents (Redda et al., 1991). Another study synthesized N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6-tetrahydropyridines, which also displayed moderate to good anti-inflammatory effects (Rao et al., 1995). Furthermore, new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts were prepared and tested for their antiplasmodial and antitrypanosomal activities, showcasing the compound's potential in combating parasitic diseases (Mohsin et al., 2019).
Material Science and Catalysis
In material science and catalysis, this compound and its derivatives have been investigated for their role in the development of novel materials and catalytic processes. For instance, they have been used in the synthesis of metallopharmaceutical agents based on palladium, gold, and silver N-heterocyclic carbene complexes, which exhibited potent anticancer and antimicrobial properties (Ray et al., 2007).
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
It’s known that thps can interact with their targets in a variety of ways, depending on their specific structure and the nature of the target .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, depending on their specific structure and the nature of their targets .
Result of Action
Thps have been found to possess biologically active properties, suggesting they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXJHQQQIHSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Difluoromethyl)sulfanyl]-3-nitrobenzene](/img/structure/B1471113.png)
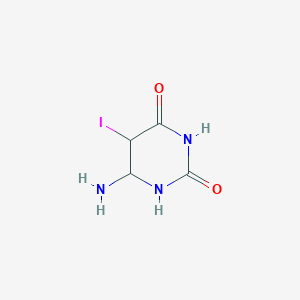
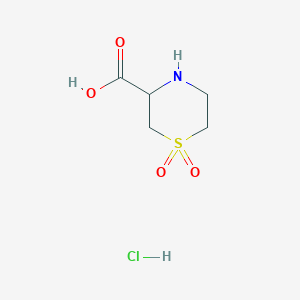
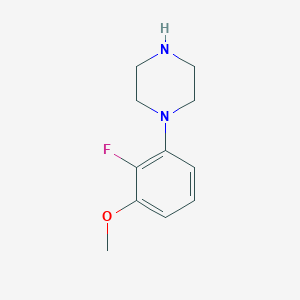
![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B1471120.png)
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)
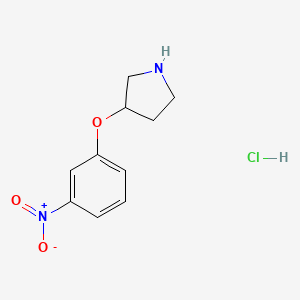
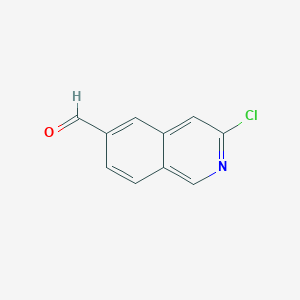
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1471127.png)
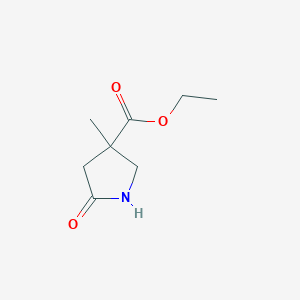
![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)
